
1-Deoxymannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-d-mannitol is a sugar alcohol derived from mannose. It is a polyol, which means it contains multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C6H14O5, and it has a molecular weight of 182.17 g/mol .
Vorbereitungsmethoden
1-Deoxy-d-mannitol can be synthesized through several methods. One common synthetic route involves the reduction of mannose using sodium borohydride in the presence of a suitable solvent such as methanol. The reaction typically occurs at room temperature and yields 1-Deoxy-d-mannitol as the primary product .
In industrial settings, 1-Deoxy-d-mannitol can be produced through the catalytic hydrogenation of mannose. This process involves the use of a metal catalyst, such as nickel or platinum, under high pressure and temperature conditions. The reaction results in the reduction of mannose to 1-Deoxy-d-mannitol .
Analyse Chemischer Reaktionen
1-Deoxy-d-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When subjected to oxidative conditions, 1-Deoxy-d-mannitol can be converted to mannose or other related compounds.
Reduction: The reduction of 1-Deoxy-d-mannitol typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: 1-Deoxy-d-mannitol can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-d-mannitol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Deoxy-d-mannitol involves its interaction with various molecular targets and pathways. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This effect helps reduce intracranial and intraocular pressure . Additionally, 1-Deoxy-d-mannitol can act as a substrate for certain enzymes, influencing metabolic pathways related to carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-d-mannitol is similar to other sugar alcohols such as sorbitol, xylitol, and erythritol. it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Sorbitol
- Xylitol
- Erythritol
- Mannitol
Eigenschaften
CAS-Nummer |
1114-16-5 |
|---|---|
Molekularformel |
C6H14O5 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
SKCKOFZKJLZSFA-KVTDHHQDSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


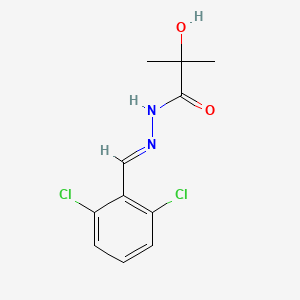
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

stannane](/img/structure/B14141311.png)
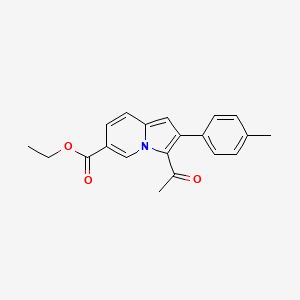
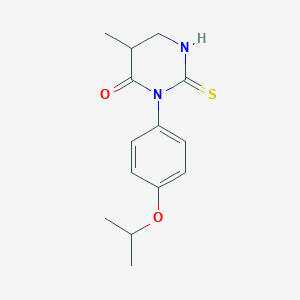
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
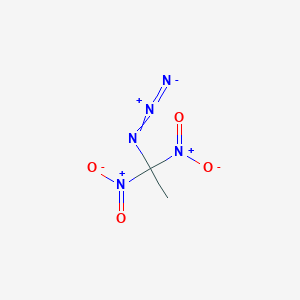
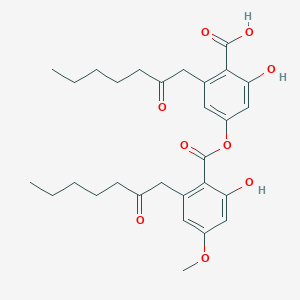
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)
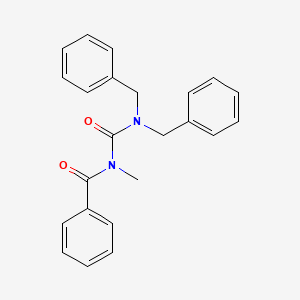
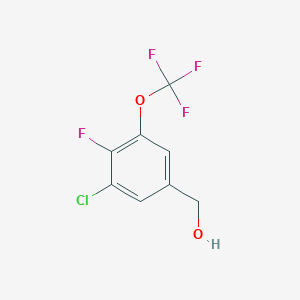
![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)
